2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Overview
Description
2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with the molecular formula C9H14ClNO3S and a molecular weight of 251.73 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a thiolane ring with a dioxo substitution. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The resulting intermediate is then reacted with 3-mercapto-1,1-dioxo-1lambda6-thiolane under mild conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an inert solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activity.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The cyclopropyl and thiolane groups play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-cyclopentyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
- 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide
Uniqueness
2-chloro-N-cyclopropyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3S/c10-5-9(12)11(7-1-2-7)8-3-4-15(13,14)6-8/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLPWHPLVKFJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCS(=O)(=O)C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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